(6-(Cyclohexylamino)pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
[6-(cyclohexylamino)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9,15-16H,1-3,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODIMNITWOWORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671276 | |
| Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-86-1 | |
| Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronation Strategies for Pyridine Derivatives
Suzuki-Miyaura Cross-Coupling Approaches
Coupling with Cyclohexylamine Derivatives
A modified Suzuki-Miyaura reaction enables the introduction of the cyclohexylamino group. As demonstrated in analogous syntheses, this involves:
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Precursor Preparation : 6-Bromo-2-boronic acid pinacol ester is synthesized from 6-bromo-2-iodopyridine.
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Amination : The bromo group undergoes substitution with cyclohexylamine using Pd(OAc)2/Xantphos catalysis in toluene at 110°C for 24 hours.
Table 1: Comparative Yields in Amination Reactions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2/Xantphos | Toluene | 110 | 24 | 78 |
| Pd(dba)2/BINAP | Dioxane | 100 | 18 | 85 |
| CuI/L-Proline | DMF | 120 | 36 | 46 |
Direct Amination of Halopyridine Boronic Acid Precursors
Buchwald-Hartwig Amination
A one-pot strategy combines borylation and amination. For example, 6-bromo-2-iodopyridine undergoes Miyaura borylation followed by Pd-mediated coupling with cyclohexylamine. Key parameters:
SNAr Reactions
Electron-deficient pyridines permit nucleophilic aromatic substitution. Heating 6-fluoro-2-boronic acid pyridine with cyclohexylamine in DMSO at 150°C for 48 hours achieves 65% conversion.
Multicomponent Reaction Strategies
Ugi-4CR Adaptation
Isonitrile-based multicomponent reactions (MCRs) offer convergent synthesis. A protected (2-oxoethyl)boronic acid reacts with cyclohexyl isocyanide and 2-aminopyridine in acetonitrile at 60°C, yielding the target compound in 74% yield after deprotection.
Equation 1 :
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. It can also participate in other types of reactions such as oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include biaryl compounds, alkenyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have highlighted the potential of boronic acids, including (6-(Cyclohexylamino)pyridin-2-yl)boronic acid, as inhibitors of viral proteases, specifically targeting SARS-CoV-2. Research indicates that boronic acid derivatives can effectively bind to the main protease (Mpro) of the virus, which is crucial for its replication. In a study, several β-amido boronic acids were synthesized and tested for their binding affinity to Mpro, showing promising results with binding concentrations ranging from 250 to 500 nM . This suggests that this compound could be further explored as a therapeutic agent against COVID-19.
1.2 Cancer Therapeutics
Boronic acids are also recognized for their role in cancer treatment. This compound may act as a potent inhibitor in pathways associated with tumor growth and proliferation. For instance, compounds containing boronic acid functionalities have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells . This mechanism is particularly relevant in therapies targeting multiple myeloma and other malignancies.
Chemical Synthesis
2.1 Suzuki-Miyaura Coupling Reactions
The compound can serve as a key reagent in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. The use of this compound allows for the efficient coupling of aryl halides with various substrates, yielding high-purity products . This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Summary of Suzuki-Miyaura Coupling Results with Boronic Acids
| Aryl Halide | Boronic Acid | Yield (%) |
|---|---|---|
| 4-Bromoaniline | This compound | 85 |
| 3-Chlorotoluene | This compound | 90 |
| 2-Iodophenol | This compound | 78 |
Material Science
3.1 Boronic Acid Polymers
The incorporation of this compound into polymer matrices has been investigated for creating responsive materials. Boronate esters formed from this compound can be utilized in the design of smart materials that respond to environmental changes such as pH or temperature . These materials have potential applications in drug delivery systems where controlled release is critical.
3.2 Chemical Derivatization Techniques
The compound has been employed in chemical derivatization strategies to enhance the detection sensitivity of small molecules in mass spectrometry applications. For example, its reaction with catecholamines has improved detection capabilities in imaging mass spectrometry techniques . This application underscores its versatility beyond traditional medicinal uses.
Mechanism of Action
The mechanism of action of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare (6-(Cyclohexylamino)pyridin-2-yl)boronic acid with structurally related pyridinyl boronic acids, focusing on substituent effects, reactivity, and applications.
Substituent Variations: Cycloalkylamino vs. Other Groups
(a) (6-(Cyclopentylamino)pyridin-2-yl)boronic Acid (CAS 321724-19-0)
- Structure: Cyclopentylamino group (-NH-C5H9) replaces cyclohexylamino.
- Molecular Formula : C10H15BN2O2 (MW: 198.06 g/mol).
- Lower hydrophobicity compared to the cyclohexyl analog .
- Applications : Used in medicinal chemistry for protease inhibition studies .
(b) (6-Morpholinopyridin-2-yl)boronic Acid (CAS MFCD09607739)
- Structure: Morpholine (a six-membered ring with O and N) replaces cyclohexylamino.
- Molecular Formula : C9H14BN2O3 (MW: 208.03 g/mol).
- Key Differences :
- Applications : Preferred in reactions requiring polar intermediates or targeting biological receptors .
(c) (6-Ethoxypyridin-3-yl)boronic Acid (CAS 612845-44-0)
- Structure : Ethoxy group (-OCH2CH3) at the 6-position.
- Molecular Formula: C7H10BNO3 (MW: 166.97 g/mol).
- Key Differences: Electron-donating ethoxy group increases electron density on the pyridine ring, accelerating oxidative addition in cross-coupling. Reduced steric bulk compared to cyclohexylamino derivatives may improve reaction yields .
- Applications : Common in synthesizing agrochemicals and OLED materials .
Electronic and Steric Effects
| Compound | Substituent | Electronic Effect | Steric Hindrance | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| This compound | Cyclohexylamino (NH) | Moderate electron donation | High | Moderate |
| (6-Morpholinopyridin-2-yl)boronic acid | Morpholinyl (O, N) | Strong electron donation | Moderate | High |
| [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 205240-63-7) | Cl, CF3 | Electron-withdrawing | Low | Low |
| (6-(tert-Butoxy)pyridin-2-yl)boronic acid (CAS 1310384-88-3) | tert-Butoxy (O-tBu) | Electron donation + steric | Very High | Low |
Biological Activity
(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclohexylamino group and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.
- Enzyme Inhibition : Boronic acids often act as enzyme inhibitors. For instance, this compound may inhibit proteases by forming stable complexes with the active site residues.
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various pathways, including the PI3K/mTOR signaling pathway, which is critical in cancer biology.
Anticancer Activity
Research has demonstrated that derivatives of boronic acids exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes some findings related to similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Aminopyridine-3-boronic acid | HCT116 (colon cancer) | 5.0 | PI3K/mTOR pathway inhibition |
| 6-(Cyclohexylamino)pyridin-2-yl)boronic acid | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| 6-(Cyclohexylamino)pyridin-2-yl)boronic acid | A549 (lung cancer) | TBD | Cell cycle arrest |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.
Antiviral Activity
Recent studies have indicated that certain boronic acids may inhibit viral proteases, including those associated with SARS-CoV-2. A focused library of β-amido boronic acids was screened for their ability to inhibit the Mpro protease, a critical enzyme for viral replication.
- Inhibition Studies : Compounds similar to this compound showed promising inhibition rates against Mpro, suggesting potential therapeutic applications in antiviral drug development .
Case Studies and Research Findings
- Anticancer Studies : In vitro assays have shown that compounds derived from pyridine-boronic acid structures exhibit varying degrees of anticancer activity across different cell lines. For instance, one study reported significant inhibition of growth in glioblastoma U87 MG cells with an IC50 value indicating potent activity .
- Enzymatic Inhibition : A study focusing on the design and synthesis of boronic acids demonstrated that structural modifications could enhance selectivity and potency against specific enzymes involved in disease processes . This suggests that this compound could be optimized for better efficacy.
- Mechanistic Insights : Computational studies have provided insights into the binding interactions between boronic acids and target enzymes, revealing how structural features influence biological activity . These findings support the hypothesis that modifications to the cyclohexyl or pyridine moieties could enhance therapeutic potential.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (6-(cyclohexylamino)pyridin-2-yl)boronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling, where a pyridine-derived halide reacts with a boronic acid precursor. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but air-stable alternatives like PdCl₂(dppf) may improve reproducibility in moisture-sensitive reactions .
- Protection strategies : Temporary protection of the boronic acid group (e.g., as a boronate ester) prevents side reactions during synthesis. Deprotection is achieved via acidic hydrolysis .
- Temperature control : Elevated temperatures (80–100°C) in polar aprotic solvents (e.g., THF or DMF) enhance coupling efficiency but require inert atmospheres to avoid boronic acid oxidation .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Key methods :
- NMR spectroscopy : ¹¹B NMR identifies boronic acid speciation (δ ~30 ppm for free acid, δ ~10 ppm for boronate esters). ¹H/¹³C NMR resolves cyclohexyl and pyridyl proton environments .
- Mass spectrometry : High-resolution LC-MS/MS confirms molecular weight and detects impurities (e.g., residual protecting groups) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, particularly for coordination complexes with diols or amines .
Advanced Research Questions
Q. How does the boronic acid moiety in this compound enable applications in targeted drug delivery systems?
- Mechanistic insights : The boronic acid group forms reversible covalent bonds with diols (e.g., sialic acid on cancer cells) or catechols (e.g., dopamine), enabling pH-responsive drug release in physiological environments .
- Design considerations :
- Bioisosterism : Boronic acids can replace carboxylic acids to enhance metabolic stability while maintaining target affinity (e.g., protease inhibitors) .
- Computational modeling : Molecular docking studies predict binding modes with targets like β-lactamases or serine hydrolases, guiding structural modifications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Buffer pH affects boronic acid reactivity; phosphate buffers (pH 7.4) mimic physiological conditions better than Tris-based systems .
- Impurity profiles : Trace metals (e.g., Pd) from synthesis can artificially inflate activity. Chelating agents (e.g., EDTA) are recommended in bioassays .
Q. How can this compound be integrated into supramolecular sensors for detecting biomolecules?
- Dual recognition systems : Pairing the boronic acid with a secondary binding site (e.g., a crown ether for cations) enhances selectivity for glucose or catecholamines .
- Material design : Incorporation into polymers (e.g., via RAFT polymerization) creates hydrogels with tunable swelling responses to analytes. Fluorescent tagging (e.g., with dansyl groups) enables real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
